Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a dimethylphenyl group, and a tetrahydropyrimidine core
Preparation Methods
The synthesis of METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the Dimethylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction to attach the dimethylphenyl group to the tetrahydropyrimidine core.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: It may be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These compounds share the tetrahydropyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Azepane Derivatives: Compounds with an azepane ring may have different functional groups attached, resulting in different reactivity and applications.
Dimethylphenyl Derivatives: These compounds contain the dimethylphenyl group but may have different core structures, affecting their overall properties.
Properties
Molecular Formula |
C21H29N3O3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-14-8-9-16(15(2)12-14)19-18(20(25)27-3)17(22-21(26)23-19)13-24-10-6-4-5-7-11-24/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26) |
InChI Key |
NMGCVODKOQPPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCCC3)C(=O)OC)C |
Origin of Product |
United States |
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